molecular formula C7H10N2O2S B124046 (3-氨基苯基)甲磺酰胺 CAS No. 344750-15-8

(3-氨基苯基)甲磺酰胺

货号 B124046
CAS 编号: 344750-15-8
分子量: 186.23 g/mol
InChI 键: STKNXTNVBKLVRQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(3-Aminophenyl)methanesulfonamide” is a chemical compound with the molecular formula C7H10N2O2S . It is also known by other names such as “3-(Methylsulfonylamino)aniline”, “N-(3-Aminophenyl)methanesulfamide”, and "Methanesulfonamide, N-(3-aminophenyl)-" .


Molecular Structure Analysis

The molecular weight of “(3-Aminophenyl)methanesulfonamide” is 186.23 g/mol . The InChI code for this compound is InChI=1S/C7H10N2O2S/c1-12(10,11)9-7-4-2-3-6(8)5-7/h2-5,9H,8H2,1H3 . The Canonical SMILES representation is CS(=O)(=O)NC1=CC=CC(=C1)N .


Physical And Chemical Properties Analysis

“(3-Aminophenyl)methanesulfonamide” appears as a powder or crystalline powder . It has a melting point of 117-121°C (lit.) . The compound is solid at room temperature .

科学研究应用

量子化学研究

Karabacak, Cinar, & Kurt (2010) 进行的研究集中在对(3-氨基苯基)甲磺酰胺的分子构象、NMR化学位移和振动跃迁进行量子化学研究。他们使用密度泛函理论(DFT)进行计算,并将结果与实验值进行比较。

抗病毒和抗癌活性

卡拉库什等人(2009年)的研究合成了(3-氨基苯基)甲磺酰胺的衍生物,评估了它们的抗病毒和抗癌活性。尽管没有观察到显著的抗癌特性,但一种化合物显示出在阻断HIV复制方面的潜力。

核四极松弛研究

Negita et al. (1979) 进行的研究探讨了(3-氨基苯基)甲磺酰胺中的核四极共振。他们关注自旋晶格弛豫时间以及温度对这些性质的影响。

质子化卟啉的光谱学

Wang & Wamser (2014) 进行的研究调查了质子化卟啉中(3-氨基苯基)甲磺酰胺的超卟啉效应。他们的研究提供了有关质子化顺序和光谱特性的见解。

Pd催化的N芳基化

Rosen et al. (2011) 进行的研究报告了(3-氨基苯基)甲磺酰胺的Pd催化交叉偶联,重点是产生高效结果并消除致突变原。

化学选择性N酰化试剂

近藤等人(2000年)从(3-氨基苯基)甲磺酰胺中开发了N-酰基-N-(2,3,4,5,6-五氟苯基)甲磺酰胺,展示了它们作为化学选择性N酰化试剂的用途 (Kondo, Sekimoto, Nakao, & Murakami, 2000)

环氧树脂/胺热固性树脂

科尔等人(1991年)应用(3-氨基苯基)甲磺酰胺研究环氧树脂/胺热固性树脂的固化动力学,有助于理解商业环氧系统中的动态特性 (Cole, Hechler, & Noël, 1991)

结构表征

杜尔加达斯、穆坎蒂和帕尔(2012年)合成并对(3-氨基苯基)甲磺酰胺进行了结构表征,有助于其分析化学特性 (Durgadas, Mukkanti, & Pal, 2012)

X射线粉末衍射研究

代等人(2015年)使用X射线粉末衍射研究了(3-氨基苯基)甲磺酰胺的噻唑三唑衍生物,分析了它们的晶体结构和分子几何 (Dey et al., 2015)

抗心律失常活性

赫斯特等人(1991年)探索了(3-氨基苯基)甲磺酰胺衍生物在III类抗心律失常活性中的潜力,揭示了在心脏电生理学中的重要发现 (Hester et al., 1991)

抗氧化活性的量子化学计算

薛等人(2022年)对(3-氨基苯基)甲磺酰胺化合物进行了理论计算,以确定其优化状态和与抗氧化活性相关的自由能 (Xue, Shahab, Zhenyu, & Padabed, 2022)

安全和危害

“(3-Aminophenyl)methanesulfonamide” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

属性

IUPAC Name

(3-aminophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKNXTNVBKLVRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminophenyl)methanesulfonamide

CAS RN

344750-15-8
Record name (3-aminophenyl)methanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(3-Nitrophenyl)methanesulfonyl amide (3.5 g, 16 mM) was hydrogenated over Raney-Ni (0.5 g) in methanol at 50° C. and 70 psi for 4 hours. Then the catalyst was filtered off and washed with warm methanol. The combined filtrates were evaporated to give 2.83 g (95%) of (3-amino-phenyl)-methanesulfonamide.
Name
(3-Nitrophenyl)methanesulfonyl amide
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Aminophenyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
(3-Aminophenyl)methanesulfonamide
Reactant of Route 3
Reactant of Route 3
(3-Aminophenyl)methanesulfonamide
Reactant of Route 4
Reactant of Route 4
(3-Aminophenyl)methanesulfonamide
Reactant of Route 5
(3-Aminophenyl)methanesulfonamide
Reactant of Route 6
(3-Aminophenyl)methanesulfonamide

Citations

For This Compound
12
Citations
MM Al-Sanea, A Elkamhawy, S Paik, K Lee… - Bioorganic & medicinal …, 2020 - Elsevier
Aurora kinases (AURKs) were identified as promising druggable targets for targeted cancer therapy. Aiming at the development of novel chemotype of dual AURKA/B inhibitors, herein …
Number of citations: 30 www.sciencedirect.com
T Song, M Lee, I Bae, JY Byun, YG Ahn… - Bulletin of the …, 2021 - Wiley Online Library
Cyclin‐dependent kinase (CDK) 9 is a protein kinase that plays a major regulatory role in the process of transcription, thereby representing an attractive target in cancer therapy. A …
Number of citations: 5 onlinelibrary.wiley.com
L Pochini, A Seidita, C Sensi, M Scalise, I Eberini… - Biochemical …, 2014 - Elsevier
The effect of pharmaceutical compounds on the rat kidney B0AT1 transporter in proteoliposomes has been screened. To this aim, inhibition of the transport activity by the different …
Number of citations: 32 www.sciencedirect.com
MAW Shalaby, EME Dokla, RAT Serya… - … Sciences Ain Shams …, 2019 - journals.ekb.eg
The antibiotic resistance of methicillin-resistant Staphylococcus aureus (MRSA) is attributable to the expression of the high molecular mass transpeptidase enzyme, penicillin-binding …
Number of citations: 4 journals.ekb.eg
S Diab, T Teo, M Kumarasiri, P Li, M Yu, F Lam… - …, 2014 - Wiley Online Library
Phosphorylation of eIF4E by human mitogen‐activated protein kinase (MAPK)‐interacting kinases (Mnks) is crucial for human tumourigenesis and development. Targeting Mnks may …
T Heinrich, J Seenisamy, F Becker… - Journal of Medicinal …, 2019 - ACS Publications
The recently disclosed next generation of reversible, selective, and potent MetAP-2 inhibitors introduced a cyclic tartronic diamide scaffold. However, the lead compound 1a suffered …
Number of citations: 21 pubs.acs.org
U Lücking, A Scholz, P Lienau, G Siemeister… - …, 2017 - Wiley Online Library
Selective inhibition of exclusively transcription‐regulating PTEFb/CDK9 is a promising new approach in cancer therapy. Starting from lead compound BAY‐958, lead optimization efforts …
B Toviwek, O Phuangsawai, A Konsue… - Bioorganic & Medicinal …, 2021 - Elsevier
Twenty eight new N 2 ,N 4 -diphenylpyrimidine-2,4-diamines have been prepared in order to expand our understanding of the anti-malarial SAR of the scaffold. The aim of the study was …
Number of citations: 5 www.sciencedirect.com
K Meyer, K Prelle, K Denner, U Bömer, M Schäfer… - researchgate.net
Selective inhibition of exclusively transcription-regulating PTEFb/CDK9 is a promising new approach in cancer therapy. Starting from lead compound BAY-958, lead optimization efforts …
Number of citations: 0 www.researchgate.net
X Dou, D Nath, H Shin, E Nurmemmedov… - Journal of medicinal …, 2020 - ACS Publications
Peroxisome proliferator-activated receptor alpha (PPARα) is expressed in retinal Müller cells, endothelial cells, and in retinal pigment epithelium; agonism of PPARα with genetic or …
Number of citations: 7 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。